4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Description

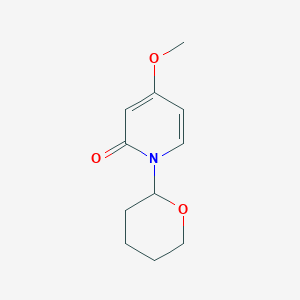

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core modified with a methoxy group at the 4-position and a tetrahydro-2H-pyran (THP) group at the 1-position. The THP group is a common protecting group in organic synthesis, known to influence solubility, metabolic stability, and stereochemical complexity .

Structure

3D Structure

Properties

CAS No. |

1333319-70-2 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-methoxy-1-(oxan-2-yl)pyridin-2-one |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-6-12(10(13)8-9)11-4-2-3-7-15-11/h5-6,8,11H,2-4,7H2,1H3 |

InChI Key |

GFBYNRIOTVNIMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)N(C=C1)C2CCCCO2 |

Origin of Product |

United States |

Biological Activity

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, with the CAS number 1333319-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 209.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a tetrahydro-pyran moiety, which may influence its biological activity.

Antiparasitic Activity

Research has identified that compounds similar to this compound exhibit significant antiparasitic activity. For instance, modifications in the pyridine structure can enhance aqueous solubility and metabolic stability, which are critical for efficacy against malaria parasites like Plasmodium falciparum .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | Activity (EC μM) | Aqueous Solubility (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|---|

| Compound A | 0.064 | 5 | 42 |

| Compound B | 0.048 | 15 | 70 |

| Compound C | 0.177 | 31 | 81 |

The table illustrates the relationship between structural modifications and biological activity, highlighting the importance of solubility and metabolic stability in drug design.

The mechanism by which compounds like this compound exert their biological effects often involves interactions with specific biological targets. For example, related compounds have been shown to inhibit key enzymes involved in the metabolic pathways of parasites, thereby disrupting their life cycle .

Case Studies

Case Study 1: Antimalarial Efficacy

In a study evaluating the efficacy of various pyridine derivatives against P. berghei in mouse models, compounds with similar structures to this compound demonstrated a reduction in parasitemia by approximately 30% at doses around 40 mg/kg. This indicates potential for further development as antimalarial agents .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that introducing polar functionalities significantly improved the aqueous solubility of related compounds while maintaining or enhancing their antiparasitic activity. For instance, the incorporation of methoxy groups was associated with increased potency against P. falciparum .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridinones, including 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various bacterial strains, including Pseudomonas aeruginosa . The compound's structure allows for interactions with bacterial enzymes, making it a candidate for further development as an antibiotic.

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of specific enzymes such as LpxC, which is crucial in bacterial lipid biosynthesis. Inhibitors targeting LpxC can disrupt the growth of Gram-negative bacteria, providing a pathway for developing new antibiotics . The structure-activity relationship studies suggest that variations in the substituents on the pyridine and tetrahydropyran rings can modulate inhibitory potency .

Cancer Research

In cancer research, compounds similar to this compound have been explored for their ability to inhibit pathways involved in tumor growth. For instance, dual inhibitors targeting both PI3K and HDAC pathways have shown promise in preclinical models . The incorporation of tetrahydropyran moieties into drug candidates often enhances bioavailability and selectivity.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The compound has been utilized in synthesizing more complex heterocycles, which are essential in pharmaceuticals and agrochemicals .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that enhance the efficiency of reactions involving this compound. These methods reduce reaction times and improve yields compared to traditional heating methods . Such techniques are particularly beneficial in industrial applications where cost-effectiveness is crucial.

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in developing novel polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability . Research into these applications is ongoing, with a focus on creating materials with specific functionalities for electronics and coatings.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial properties of various pyridinones, including 4-methoxy derivatives. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis routes for this compound using microwave-assisted techniques. The findings demonstrated significant improvements in yield and purity compared to conventional methods, paving the way for more sustainable synthetic practices in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridinone ring facilitates nucleophilic attacks, particularly at the C-3 and C-5 positions.

Key Findings:

-

Amination : Reaction with piperidine or pyrrolidine in DMF under KOH catalysis at 100°C replaces the THP group with amines, yielding 4-methoxy-2-oxo-6-arylpyridin-3-carbonitriles (e.g., 5a–j in ).

-

Thiol Displacement : Treatment with methylthiolate ions in ethanol replaces the THP group, forming methylthio-substituted pyranones (e.g., 3a in ).

Table 1: Substitution Reactions

Ring-Opening and Rearrangement

The THP group participates in acid- or base-mediated ring-opening cascades:

Mechanism Highlights:

-

Acid Hydrolysis : HCl (1 N) cleaves the THP ether at 100°C, regenerating the free hydroxyl group and forming 4-methoxypyridin-2-one derivatives .

-

Base-Promoted Rearrangement : KOH in DMF triggers domino reactions involving cyclohexanone, leading to tetrahydronaphthalene derivatives via intermediates E and F (Scheme 5 in ).

Table 2: Ring-Opening Outcomes

Cycloaddition and Cross-Coupling

The pyridinone scaffold engages in cycloadditions and metal-catalyzed couplings:

Documented Reactions:

-

Diels-Alder Reactivity : Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclopentadiene) under thermal conditions, forming fused bicyclic systems .

-

Suzuki-Miyaura Coupling : Palladium catalysis enables arylboronic acid coupling at C-6, enhancing π-conjugation (analogous to 70 in ).

Oxidation/Reduction:

-

Methoxy Demethylation : BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl, though yields are moderate (40–50%) due to competing side reactions .

-

Pyridinone Reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, forming dihydropyridinols .

Table 3: Functional Group Modifications

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methoxy demethylation | BBr₃/DCM/−78°C | 4-Hydroxypyridin-2-one | 40–50 | |

| Carbonyl reduction | NaBH₄/MeOH/0°C | 4-Methoxy-1-THP-dihydropyridinol | 65–70 |

Deprotection Strategies

The THP group is cleaved under acidic or oxidative conditions:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Key Structural Insights :

- Methoxy vs.

- THP Group Impact : The THP moiety, as seen in other compounds (e.g., ), can introduce stereochemical complexity but may enhance metabolic stability by shielding reactive sites .

Physicochemical and ADMET Properties

Total Polar Surface Area (tPSA) :

Metabolic Stability :

P-gp Efflux :

- The target compound’s THP group may reduce efflux liability compared to 1o, but methoxy’s moderate polarity requires empirical validation .

Preparation Methods

Reaction of Pyridinone with Tetrahydro-2H-Pyran

The most widely cited method involves the nucleophilic substitution of a pyridinone precursor with a THP derivative. According to VulcanChem, the reaction typically employs a pyridinone bearing a leaving group (e.g., hydroxyl or halogen) at the 1-position, which reacts with a THP moiety under basic conditions.

Example Protocol

-

Precursor : 4-Methoxypyridin-2(1H)-one.

-

THP Source : 2-Bromotetrahydro-2H-pyran or THP-protected alcohol.

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Conditions : 0°C to reflux, 6–24 hours.

A representative reaction is shown below:

Key Observations

-

Side Reactions : Competing O-alkylation or over-substitution at the pyridinone ring.

-

Optimization : Use of anhydrous conditions and controlled temperature minimizes byproducts.

Stepwise Functionalization Approach

Construction of the Pyridinone Core

The pyridinone ring is synthesized via cyclization of β-keto esters or through Knorr-type reactions. For instance, condensation of ethyl acetoacetate with ammonium acetate yields 4-methoxypyridin-2(1H)-one.

Introduction of the THP Group

The THP ring is introduced via Mitsunobu reaction or acid-catalyzed etherification. A patent (EP3228617A1) describes the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple THP alcohols to heterocycles.

Procedure

-

Activate the pyridinone’s 1-position with a hydroxyl group.

-

React with THP-alcohol under Mitsunobu conditions:

Catalytic and Green Chemistry Innovations

Recent advances emphasize catalytic efficiency and sustainability:

Palladium-Catalyzed Coupling

Source highlights palladium catalysts (e.g., Pd(PPh₃)₄) for C–O bond formation between pyridinones and THP bromides. This method reduces reaction time and improves selectivity.

Conditions

Solvent-Free Mechanochemical Synthesis

Grinding reactants with a base (e.g., K₂CO₃) in a ball mill achieves comparable yields (68%) without solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | NaH, THF, 0°C–reflux | 60–75% | Simple setup | Byproduct formation |

| Mitsunobu Reaction | DEAD, PPh₃, THF | 50–65% | High regioselectivity | Costly reagents |

| Palladium Catalysis | Pd(PPh₃)₄, toluene/ethanol | 70–80% | Faster, scalable | Catalyst removal challenges |

| Mechanochemical | K₂CO₃, ball milling | 68% | Solvent-free, eco-friendly | Limited scalability |

Challenges and Optimization Strategies

Byproduct Mitigation

Over-alkylation is addressed by:

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one and its analogs?

- Methodological Answer : Multi-component reactions (MCRs) are widely used for pyridin-2(1H)-one derivatives. For example, a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can yield structurally diverse pyridinones or pyran derivatives, depending on reaction conditions . Additionally, Vilsmeier salt (N,N,N',N'-tetramethylchloroformamidinium chloride) has been employed in tandem with α-oxo amides to synthesize pyridin-2(1H)-ones via intermediates like 2H-pyran . Optimization involves adjusting catalysts (e.g., acid/base conditions) and stoichiometry to favor regioselectivity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR spectroscopy to confirm substitution patterns and stereochemistry. X-ray crystallography provides definitive structural data, as demonstrated in studies of pyridin-2(1H)-one hybrids . Mass spectrometry and IR spectroscopy are critical for verifying molecular weight and functional groups. Computational tools (e.g., DFT calculations) can predict electronic properties and stability .

Advanced Research Questions

Q. What strategies are effective for optimizing the pharmacokinetic profile of pyridin-2(1H)-one derivatives, such as improving solubility and reducing P-glycoprotein (P-gp) efflux?

- Methodological Answer : Modifying substituents to reduce total polar surface area (tPSA) can enhance membrane permeability. For example, replacing a 3-cyanophenyl group with a trifluoromethyl group reduced tPSA from 99.3 Ų to 75.5 Ų, lowering P-gp efflux ratios from 25.0 to 0.8 . Introducing N-phenyl groups instead of N-methyl groups maintains target affinity (IC50: 0.14 μM vs. 0.10 μM) while improving metabolic stability . Solubility can be addressed via salt formation or prodrug strategies.

Q. How can computational modeling guide the design of pyridin-2(1H)-one derivatives for specific biological targets?

- Methodological Answer : Molecular dynamics simulations and docking studies predict binding modes. For survivin-dimerization modulators, rigidified tricyclic scaffolds derived from pyridin-2(1H)-one were designed using in silico modeling to mimic natural ligand interactions . Tools like Schrödinger Suite or AutoDock assess binding affinity and selectivity. Free energy perturbation (FEP) calculations refine substituent effects on potency .

Q. What experimental approaches resolve contradictions in biological activity data among structurally similar derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents. For example, pyridin-2(1H)-one hybrids with C-3 nitro groups showed anti-HIV activity, while C-4 olefinic groups altered specificity for mutant strains . Validate discrepancies using orthogonal assays (e.g., SPR vs. enzymatic activity) and control for assay conditions (e.g., pH, co-solvents) that may affect solubility .

Q. How can regioselectivity challenges in multi-component pyridin-2(1H)-one syntheses be addressed?

- Methodological Answer : Use directing groups or catalysts to control regiochemistry. For instance, copper(I) catalysts promote selective C-H functionalization at the pyridinone C-3 position . Temperature modulation (e.g., reflux vs. room temperature) and solvent polarity (e.g., DMF vs. THF) can shift product distribution between pyridinones and pyrans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.